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Compound of Interest

Compound Name: Cl-4AS-1

Cat. No.: B1278181

An in-depth exploration of the chemical structure, properties, and biological activity of the
potent androgen receptor agonist and 5a-reductase inhibitor, CI-4AS-1.

Introduction

Cl-4AS-1 is a synthetic steroidal compound that has garnered significant interest within the
scientific community for its dual activity as a potent agonist of the androgen receptor (AR) and
an inhibitor of 5a-reductase.[1][2][3] Structurally classified as a 4-azasteroid, CI-4AS-1's unique
profile makes it a valuable tool for research into androgen signaling pathways and a potential
lead compound in the development of novel therapeutics for a range of androgen-dependent
conditions. This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, and biological activities of CI-4AS-1, supplemented with detailed
experimental protocols and visual representations of its mechanism of action.

Chemical Structure and Properties

CIl-4AS-1, formally known as (4aa,4bf3,6aa,7a,9a3,9ba,11ap)-N-(2-
Chlorophenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1,4,6a-trimethyl-2-oxo-1H-
indeno[5,4-flquinoline-7-carboxamide, is a complex molecule with the chemical formula
C26H33CIN202.[4][5][6] Its structure is characterized by the replacement of a carbon atom with a
nitrogen atom at the 4-position of the steroid A-ring, a defining feature of 4-azasteroids.

Physicochemical and Bioactivity Data
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The key physicochemical and bioactivity data for CI-4AS-1 are summarized in the tables below

for easy reference and comparison.

Property Value

Molecular Formula C26H33CIN202
Molecular Weight 441.01 g/mol

CAS Number 188589-66-4
Appearance White to off-white solid
Solubility in DMSO < 4.41 mg/mL
Solubility in Ethanol <4.41 mg/mL

Storage Room temperature
Bioactivity ICso0 Value
Androgen Receptor (AR) Agonist 12 nM
50-Reductase Type | Inhibitor 6 nM
50-Reductase Type Il Inhibitor 10 nM

Biological Activity and Signaling Pathways

CI-4AS-1 exerts its biological effects through two primary mechanisms: potent agonism of the

androgen receptor and inhibition of 5a-reductase enzymes.

Androgen Receptor Agonism

As a potent agonist, CI-4AS-1 mimics the action of endogenous androgens like

dihydrotestosterone (DHT) by binding to and activating the androgen receptor.[5] This

activation initiates a signaling cascade that ultimately leads to the regulation of target gene

expression. The canonical androgen receptor signaling pathway is depicted below.
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CI-4AS-1 Activated Androgen Receptor Signaling Pathway

Upon binding of CI-4AS-1, the androgen receptor dissociates from heat shock proteins,
dimerizes, and translocates to the nucleus where it binds to androgen response elements
(ARESs) on the DNA, thereby modulating the transcription of androgen-responsive genes.

5a-Reductase Inhibition

CI-4AS-1 is also a potent inhibitor of both type | and type Il isoforms of 5a-reductase.[1][2][5]
This enzyme is responsible for the conversion of testosterone to the more potent androgen,
dihydrotestosterone (DHT). By inhibiting this conversion, CI-4AS-1 can reduce the overall
androgenic signal in tissues where 5a-reductase is active.
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Regulation of MMP-1 Promoter Activity

Research has indicated that androgens can regulate the expression of matrix
metalloproteinases (MMPs). CI-4AS-1 has been shown to repress MMP-1 promoter activity.[5]
This suggests a role for CI-4AS-1 in modulating tissue remodeling and other processes where
MMP-1 is involved. The androgen receptor can exert this effect through interaction with the

MMP-1 gene promoter.

Activated AR Dimer Binds to/Interacts with MMP-1 Gene Promoter Represses MMP-1 Transcription
(with CI-4AS-1)

Click to download full resolution via product page

Repression of MMP-1 Promoter Activity by Activated AR

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and

characterization of CI-4AS-1.

Synthesis of CI-4AS-1 (Representative Workflow)
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While a specific protocol for CI-4AS-1 is not publicly available, the synthesis of similar 4-
azasteroid N-(2-chlorophenyl)-carboxamide derivatives generally follows the workflow depicted
below.[7][8][9][10][11]

Steroid Precursor

A-Ring Cleavage and Azacyclization

Formation of 4-Azasteroid Core

Introduction of N-(2-chlorophenyl)carboxamide Side Chain

Purification (e.g., Chromatography)

Click to download full resolution via product page
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General Synthesis Workflow for 4-Azasteroid Derivatives

Methodology:

e A-Ring Cleavage and Azacyclization: A suitable steroid precursor undergoes oxidative
cleavage of the A-ring. The resulting seco-steroid is then treated with an ammonia source to
facilitate the formation of the 4-aza-lactone intermediate.

o Formation of the 4-Azasteroid Core: The lactam is then subjected to further reactions to
establish the final 4-azasteroid core structure.

e Side Chain Introduction: The N-(2-chlorophenyl)carboxamide side chain is introduced at the
C-17 position, typically through an amide coupling reaction with the corresponding carboxylic
acid derivative of the steroid core and 2-chloroaniline.

 Purification: The final product is purified using standard techniques such as column
chromatography and recrystallization to yield pure CI-4AS-1.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (ICso) of CI-4AS-1 for the androgen receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled
androgen (e.g., [3H]-mibolerone) for binding to the androgen receptor.

Protocol:

o Receptor Preparation: Prepare a cytosolic fraction containing the androgen receptor from a
suitable source, such as rat prostate tissue or AR-expressing cell lines.[12][13][14]

 Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration
of [®H]-mibolerone and varying concentrations of CI-4AS-1. Include control wells for total
binding (no competitor) and non-specific binding (excess unlabeled ligand).

o Separation: Separate the bound from free radioligand. A common method is hydroxylapatite
(HAP) adsorption, where the receptor-ligand complex binds to the HAP, which is then
pelleted by centrifugation.
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» Quantification: After washing the pellet, the amount of bound radioactivity is quantified using
a liquid scintillation counter.

o Data Analysis: Calculate the percentage of specific binding at each concentration of CI-4AS-
1. The ICso value is determined by plotting the percentage of specific binding against the log
of the competitor concentration and fitting the data to a sigmoidal dose-response curve.

5a-Reductase Inhibition Assay

Objective: To determine the inhibitory potency (ICso) of CI-4AS-1 against 5a-reductase.

Principle: This assay measures the ability of a test compound to inhibit the conversion of a
substrate (e.g., testosterone) to its 5a-reduced product (DHT) by 5a-reductase.

Protocol:

Enzyme Source: Prepare a microsomal fraction containing 5a-reductase from a suitable
tissue source, such as rat liver or prostate.[15][16][17][18][19]

e Reaction Mixture: In a reaction tube, combine the microsomal preparation, a saturating
concentration of testosterone (often radiolabeled, e.g., [3H]-testosterone), and the cofactor
NADPH.

e Inhibition: Add varying concentrations of CI-4AS-1 to the reaction mixtures. Include control
tubes with no inhibitor.

 Incubation and Termination: Incubate the reactions at 37°C for a defined period. Stop the
reaction by adding a quenching solvent (e.g., ethyl acetate).

o Extraction and Separation: Extract the steroids from the aqueous phase. Separate the
substrate (testosterone) from the product (DHT) using thin-layer chromatography (TLC) or
high-performance liquid chromatography (HPLC).

o Quantification: Quantify the amount of DHT produced. If a radiolabeled substrate was used,
this can be done by scintillation counting of the DHT spot/fraction.

o Data Analysis: Calculate the percentage of inhibition at each CI-4AS-1 concentration.
Determine the 1Cso value from a dose-response curve.[20][21][22]
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MMP-1 Promoter Activity Assay (Luciferase Reporter
Assay)

Objective: To assess the effect of CI-4AS-1 on the transcriptional activity of the MMP-1
promoter.

Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of
the MMP-1 promoter. Changes in luciferase activity reflect changes in promoter activity.

Protocol:

o Cell Culture and Transfection: Culture a suitable cell line (e.g., a human cell line responsive
to androgens). Co-transfect the cells with an androgen receptor expression vector and a
reporter plasmid containing the firefly luciferase gene driven by the MMP-1 promoter. A
second reporter plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) can
be co-transfected for normalization.[23][24][25][26][27]

o Treatment: Treat the transfected cells with varying concentrations of CI-4AS-1. Include a
vehicle control.

o Cell Lysis: After a suitable incubation period (e.g., 24-48 hours), lyse the cells to release the
cellular contents, including the expressed luciferase enzymes.

e Luminescence Measurement: Add the appropriate luciferase substrate to the cell lysate and
measure the resulting luminescence using a luminometer. If a dual-luciferase system is
used, measure both firefly and Renilla luciferase activity.

o Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to
control for transfection efficiency and cell number. Express the results as a fold change or
percentage of the vehicle control.

Conclusion

Cl-4AS-1 is a valuable pharmacological tool with a well-defined chemical structure and a
potent dual mechanism of action. Its ability to act as a strong androgen receptor agonist while
simultaneously inhibiting 5a-reductase provides a unique profile for investigating the
complexities of androgen signaling. The data and protocols presented in this technical guide
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are intended to support researchers, scientists, and drug development professionals in their
efforts to further explore the therapeutic potential of CI-4AS-1 and related compounds in
various androgen-dependent physiological and pathological processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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